[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate
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Overview
Description
The compound [4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a hydrazone linkage, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including hydroxyl, methoxy, and chlorobenzoate, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate typically involves the following steps:
Formation of the Hydrazone Linkage: The reaction begins with the condensation of 2,4-dihydroxybenzoyl hydrazine with 4-formyl-2-methoxyphenol under acidic or basic conditions to form the hydrazone intermediate.
Esterification: The intermediate is then reacted with 2-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the condensation and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorine atom in the 2-chlorobenzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s hydrazone linkage can be exploited for the development of enzyme inhibitors or as a probe for studying enzyme activity. The hydroxyl groups may also interact with biological targets, providing opportunities for drug development.
Medicine
In medicine, the compound’s potential as a therapeutic agent can be explored. Its structural features suggest it could interact with various biological pathways, making it a candidate for drug discovery and development.
Industry
In industrial applications, the compound can be used in the synthesis of polymers, dyes, and other materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism by which [4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate exerts its effects is likely related to its ability to form stable complexes with metal ions or interact with biological macromolecules. The hydrazone linkage can participate in coordination chemistry, while the hydroxyl and methoxy groups can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate
- [4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
Uniqueness
Compared to similar compounds, [4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate is unique due to the presence of the 2-methoxyphenyl and 2-chlorobenzoate moieties. These groups can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
CAS No. |
767339-23-1 |
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Molecular Formula |
C22H17ClN2O6 |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H17ClN2O6/c1-30-20-10-13(12-24-25-21(28)16-8-7-14(26)11-18(16)27)6-9-19(20)31-22(29)15-4-2-3-5-17(15)23/h2-12,26-27H,1H3,(H,25,28)/b24-12+ |
InChI Key |
MPIIDAFTPILUMJ-WYMPLXKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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